molecular formula C20H16N6O4 B5824013 [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone

[(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone

Cat. No. B5824013
M. Wt: 404.4 g/mol
InChI Key: DBXDYRSZRDABEM-CIQFFKNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone, also known as NPH, is a chemical compound that is commonly used in scientific research. It is a yellow-orange powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. NPH is widely used in the field of biochemistry and molecular biology due to its ability to react with various biological molecules.

Mechanism of Action

The mechanism of action of [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone involves the formation of a hydrazone bond between the carbonyl group of the biological molecule and the hydrazine group of [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone. This reaction results in the formation of a stable adduct that can be easily detected and quantified. The reaction is highly specific and selective, which makes [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone a valuable tool in scientific research.
Biochemical and physiological effects:
[(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments. However, it is important to handle [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone in laboratory experiments include its high specificity and selectivity, its ability to react with a wide range of biological molecules, and its ease of use. However, there are some limitations to using [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone. For example, it is sensitive to pH and temperature changes, which can affect the accuracy of the results. Additionally, the reaction between [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone and the biological molecule can be slow, which can limit the sensitivity of the assay.

Future Directions

There are several future directions for the use of [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone in scientific research. One potential application is in the development of new diagnostic assays for the detection of various diseases. [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone could also be used in the development of new drugs that target specific biological molecules. Additionally, the use of [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone in proteomics research could provide new insights into the function of proteins and their interactions with other biological molecules.
Conclusion:
[(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone, or [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone, is a valuable reagent that is widely used in scientific research. Its high specificity and selectivity make it a valuable tool for the detection and quantification of various biological molecules. While there are some limitations to using [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone, its versatility and ease of use make it a valuable asset to the field of biochemistry and molecular biology.

Synthesis Methods

The synthesis of [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid. The reaction yields [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone as a yellow-orange powder with a melting point of 169-172°C.

Scientific Research Applications

[(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone is commonly used in scientific research as a reagent for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It is also used in the analysis of nucleic acids, carbohydrates, and lipids. [(2-nitrophenyl)hydrazono](phenyl)acetaldehyde (2-nitrophenyl)hydrazone is a versatile reagent that can be used in a wide range of applications in biochemistry and molecular biology.

properties

IUPAC Name

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c27-25(28)19-12-6-4-10-16(19)22-21-14-18(15-8-2-1-3-9-15)24-23-17-11-5-7-13-20(17)26(29)30/h1-14,22-23H/b21-14+,24-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXDYRSZRDABEM-CIQFFKNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2[N+](=O)[O-])C=NNC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C=N/NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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